molecular formula C5H9NO2 B13383129 methyl 4-aminobut-2-enoate

methyl 4-aminobut-2-enoate

Cat. No.: B13383129
M. Wt: 115.13 g/mol
InChI Key: GLFAZZQWYRINJN-UHFFFAOYSA-N
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Description

Methyl 4-aminobut-2-enoate is an organic compound with the molecular formula C5H9NO2 It is a derivative of butenoic acid and features both an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-aminobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of acetoacetates with aqueous ammonia, leading to the formation of 3-aminocrotonate esters . Another method includes the use of methyl acetoacetate and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-aminobut-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-aminobut-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

methyl 4-aminobut-2-enoate

InChI

InChI=1S/C5H9NO2/c1-8-5(7)3-2-4-6/h2-3H,4,6H2,1H3

InChI Key

GLFAZZQWYRINJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCN

Origin of Product

United States

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